N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide
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Overview
Description
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide: is a complex organic compound with the molecular formula C40H79NO3 and a molecular weight of 622.06 g/mol This compound is characterized by its long hydrocarbon chains and multiple functional groups, including hydroxyl and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide typically involves the reaction of a long-chain fatty acid with an amine. The process may include steps such as esterification, amidation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is used as a model compound in studies of long-chain amides and their reactivity. It is also used in the synthesis of complex organic molecules .
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function. It may also be used in the development of biomimetic materials .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may also be used in drug delivery systems .
Industry: In industrial applications, this compound is used as a surfactant, lubricant, and in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide involves its interaction with cellular membranes and proteins. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various molecular targets. These interactions can influence membrane fluidity, protein function, and signal transduction pathways .
Comparison with Similar Compounds
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)acetamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetradecanamide
Comparison: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, and can influence its reactivity and applications. The presence of multiple functional groups also allows for a wider range of chemical reactions and interactions .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQASGDXIEOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708204 |
Source
|
Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73354-06-0 |
Source
|
Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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